6-Aminopyrazin-2-ol

Description

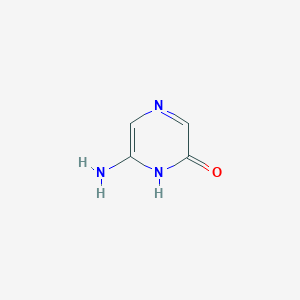

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-1-6-2-4(8)7-3/h1-2H,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYFWQDQLAEMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-36-7 | |

| Record name | 6-aminopyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Aminopyrazin 2 Ol and Derivatives

Established Synthetic Pathways to 6-Aminopyrazin-2-ol

The construction of the this compound core can be achieved through various synthetic strategies, primarily involving the cyclization of acyclic precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Strategies for Pyrazine (B50134) Core Construction

The formation of the pyrazinone ring, the central feature of this compound, is typically accomplished through the condensation of two acyclic fragments. A prevalent and historically significant method is the reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. libretexts.orgbeilstein-journals.org This approach, pioneered by R. G. Jones, offers a direct route to hydroxypyrazines. libretexts.org

The key transformation involves a double condensation. For instance, the reaction of an α-aminoamide with an α-ketoaldehyde can theoretically lead to two regioisomeric products. However, studies have shown that the reaction often exhibits a high degree of regioselectivity, with the 3,5-substituted-2-hydroxypyrazine being the major product. beilstein-journals.org This outcome is attributed to the relative reactivity of the carbonyl groups in the dicarbonyl compound and the nucleophilicity of the amino groups in the α-aminoamide.

Alternative strategies for constructing the pyrazinone core include the cyclization of dipeptidyl derivatives. For example, dipeptidyl chloromethyl ketones can undergo a deprotection-cyclization sequence to form the pyrazinone ring. rsc.org Similarly, Ugi four-component condensation reactions can be employed to generate precursors that cyclize to form polysubstituted pyrazinone-6-carboxamides. rsc.org

A variety of cyclization strategies have been explored, including base-catalyzed ring closure of N-propargyl pyrrole-carboxamides and palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides, which lead to fused pyrazinone systems. encyclopedia.pub

Table 1: Selected Synthetic Strategies for Pyrazinone Core Construction

| Precursors | Reagents and Conditions | Product Type | Reference |

| α-Amino acid amide and 1,2-dicarbonyl compound | Base (e.g., NaOH), low temperature | Hydroxypyrazine | libretexts.org, beilstein-journals.org |

| Dipeptidyl chloromethyl ketones | Deprotection (e.g., HCl), then reflux in MeOH | 5-Methyl-2(1H)-pyrazinone | rsc.org |

| Arylglyoxal, glyoxylic acid, isocyanide, primary amine | Ugi condensation followed by cyclization with ammonia | Polysubstituted pyrazinone-6-carboxamide | rsc.org |

| N-allyl pyrrole-2-carboxamide | Palladium catalyst | Pyrrolopyrazinone | encyclopedia.pub |

This table is not exhaustive and represents a selection of established methods.

Precursor-Based Synthesis and Optimization

The synthesis of this compound and its derivatives often relies on the careful selection and modification of precursor molecules. The use of pre-functionalized building blocks allows for the introduction of desired substituents at specific positions on the pyrazine ring.

For instance, the condensation of 5-aminopyrazole with various bielectrophilic moieties is a widely used method for preparing fused pyrazoloazines, which share structural similarities with substituted pyrazinones. beilstein-journals.orgresearchgate.net These reactions can be catalyzed by acids or transition metals, such as palladium, and can be performed under conventional heating or microwave irradiation to improve yields and reaction times. beilstein-journals.org

The synthesis of highly substituted pyrazoles, which can be considered precursors or analogs, has been achieved through one-pot, multi-component reactions. For example, the condensation of an active methylene (B1212753) reagent, an isothiocyanate, and a hydrazine (B178648) derivative can afford tetra-functionalized phenylamino-substituted pyrazoles with high regioselectivity. nih.gov

Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as the choice of solvent, catalyst, temperature, and reaction time can significantly influence the outcome of the synthesis. For example, in the synthesis of pyrazolo[3,4-b]pyridines, the use of microwave irradiation in a solvent-free environment has been shown to lead to high yields. beilstein-journals.org

Table 2: Examples of Precursor-Based Synthesis of Pyrazinone Analogs

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

| 5-Aminopyrazole | β-Halovinyl/aryl aldehyde | Pd(OAc)₂, PPh₃, microwave | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

| Active Methylene Reagent | Phenylisothiocyanate & Methyl Iodide | NaH, then hydrazine derivative | Phenylamino-substituted pyrazole (B372694) | nih.gov |

| 2-Pyridineacetonitriles | O-(Mesitylsulfonyl)hydroxylamine | Base-promoted cyclization | 2-Aminopyrazolo[1,5-a]pyridine | researchgate.net |

This table illustrates the diversity of precursors and conditions used in the synthesis of related heterocyclic systems.

Advanced Chemical Reactivity Studies of this compound

The chemical reactivity of this compound is governed by the interplay of its functional groups: the electron-donating amino group, the electron-withdrawing pyrazinone core, and the tautomeric nature of the hydroxyl group. While specific mechanistic studies on this compound are limited, its reactivity can be inferred from studies on related aminopyrazinone systems and general principles of heterocyclic chemistry.

Mechanistic Investigations of Oxidation Reactions

The aminopyrazinone scaffold is susceptible to oxidation, particularly at the amino group and the pyrazinone ring itself. The presence of the electron-donating amino group makes the ring more susceptible to oxidative processes compared to unsubstituted pyrazinones.

Mechanistic Investigations of Reduction Reactions

The reduction of the pyrazinone ring in this compound can lead to various products depending on the reducing agent and conditions. Catalytic hydrogenation is a common method for the reduction of heterocyclic rings.

For instance, the reduction of pyrazinones linked to a ribofuranose has been reported to yield piperazin-2-one (B30754) nucleosides. rsc.org This suggests that the C=N and C=C double bonds within the pyrazinone ring can be saturated. The reduction of a related pyrrolopyrazinone with Pt/C and H₂ resulted in the saturation of the pyrazinone ring and the removal of a bromine substituent. encyclopedia.pub These examples indicate that the pyrazinone core of this compound is amenable to reduction, likely proceeding through stepwise hydrogenation of the double bonds.

Mechanistic Investigations of Substitution Reactions

The aminopyrazinone ring can participate in both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic nature of the substituents.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the amino group are C5 and C3, respectively. Therefore, electrophilic substitution is expected to occur preferentially at these positions. However, the pyrazinone ring is generally electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The outcome of an electrophilic substitution reaction will be a balance between the activating effect of the amino group and the deactivating effect of the pyrazinone core. masterorganicchemistry.com In strongly acidic media, the amino group will be protonated, becoming a deactivating, meta-directing group. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The pyrazinone ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNA_r_), especially if a good leaving group is present on the ring. encyclopedia.pub For instance, the synthesis of 3,5-dihalo-2(1H)-pyrazinones and their subsequent reactions with nucleophiles demonstrate the feasibility of SNA_r_ on the pyrazinone core. rsc.org The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by electron-withdrawing groups on the ring. In the context of this compound, if a halogen were introduced at the 3 or 5-position, it could be displaced by a nucleophile. The amino group, being electron-donating, would disfavor this type of reaction compared to an unsubstituted halopyrazinone.

Electrophilic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic systems. The mechanism generally proceeds in two steps: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.compbworks.com The first step, which disrupts the aromatic system, is typically the slow, rate-determining step of the reaction. masterorganicchemistry.compbworks.com

For this compound, the reaction is complex. The pyrazine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles compared to benzene. stackexchange.com However, the amino (-NH₂) and hydroxyl (-OH) groups are strong activating substituents that donate electron density into the ring via resonance (+R effect). These groups direct incoming electrophiles to the positions ortho and para to themselves.

The combined influence of these groups overcomes the inherent deactivation of the pyrazine ring. The directing power of the -NH₂ and -OH groups makes the C-3 and C-5 positions the most electron-rich and therefore the most likely sites for electrophilic attack. The mechanism involves the formation of a stabilized arenium ion where the positive charge can be delocalized onto the nitrogen atoms of the activating groups, followed by deprotonation to yield the substituted product. unacademy.com

Nucleophilic Substitution Mechanisms

In contrast to electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group (such as a halide). masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The electron-deficient nature of the pyrazine ring makes it particularly susceptible to SNAr, a reaction that is difficult to achieve with electron-rich carbocycles like benzene. youtube.comnih.gov For a substituted pyrazine, nucleophilic attack is favored at the electron-deficient positions ortho and para to the ring nitrogens. youtube.com In the context of a this compound derivative, if a leaving group such as chlorine or bromine were present at the C-3 or C-5 position, it could be displaced by a strong nucleophile. The mechanism proceeds via two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic Meisenheimer complex. The negative charge is delocalized, partially onto the electronegative nitrogen atoms of the pyrazine ring. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored, resulting in the net substitution product. libretexts.org

Derivatization Strategies for Targeted Functionalization of this compound

Targeted functionalization of this compound is crucial for modifying its properties and for its use in various applications, including as a building block in medicinal chemistry and as an analyte in chemical analysis.

Site-Specific Derivatization Methodologies (e.g., acetyl, Boc groups)

The presence of two nucleophilic sites—the primary amino group and the hydroxyl group (which exists in tautomeric equilibrium with the N-H of the pyrazinone form)—allows for selective derivatization, often through the use of protecting groups.

Acetyl Group: The amino group can be selectively N-acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride. orientjchem.org This reaction forms an amide, which is a common strategy to protect amines. nih.gov Selective N-acetylation over O-acetylation can often be achieved by carefully controlling the reaction pH. The nucleophilicity of the amino group is generally higher than the hydroxyl group under neutral or slightly basic conditions, allowing for preferential reaction. nih.gov

Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. sigmaaldrich.com It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.comorganic-chemistry.org The reaction is typically highly selective for the amino group due to its greater nucleophilicity compared to the hydroxyl group. The mechanism involves nucleophilic attack by the amine nitrogen onto one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This protection strategy is widely employed in peptide and heterocyclic synthesis. nih.govresearchgate.net

Role of Functional Groups in Reaction Selectivity

Reaction selectivity in this compound is governed by the electronic properties of its constituent functional groups.

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are powerful electron-donating groups through resonance (+R effect). They activate the ring towards electrophilic attack and direct incoming electrophiles to the C-3 and C-5 positions. The primary amino group is also the most potent nucleophilic center in the molecule, making it the primary site for acylation and alkylation reactions.

Pyrazine Ring Nitrogens: These atoms are electronegative and exert an electron-withdrawing inductive effect (-I effect). This deactivates the ring toward electrophilic attack but activates it for nucleophilic aromatic substitution, especially at positions C-2, C-3, C-5, and C-6.

The outcome of a given reaction is a balance of these competing electronic effects. For electrophilic substitutions, the activating -NH₂ and -OH groups are dominant, while for nucleophilic substitutions on a halogenated analog, the inherent electron deficiency of the ring is the key factor.

Advanced Pre-column Derivatization Techniques in Analytical Research

In analytical chemistry, particularly in liquid chromatography (HPLC), this compound may require derivatization to enhance its detectability. Pre-column derivatization involves reacting the analyte with a labeling agent before its introduction into the HPLC system. academicjournals.org This is done to attach a chromophoric or fluorophoric tag, which significantly improves detection sensitivity and selectivity. sigmaaldrich.com The primary amino group of this compound is an ideal target for such derivatization.

Several reagents commonly used for the analysis of amino acids and other primary amines are applicable. helsinki.fi

| Derivatizing Reagent | Abbreviation | Detection Method | Key Features |

| o-Phthalaldehyde (in presence of a thiol) | OPA | Fluorescence | Reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. helsinki.fi |

| Dansyl Chloride | DNS-Cl | Fluorescence / UV | Forms stable, fluorescent sulfonamide derivatives with primary and secondary amines. rsc.org |

| Phenyl isothiocyanate | PITC | UV | Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are strongly UV-absorbent. |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | A sensitive reagent for labeling primary and secondary amines, yielding highly fluorescent derivatives. mdpi.com |

These techniques convert the analyte into a derivative with superior chromatographic behavior and detectability, allowing for precise quantification at low concentrations. academicjournals.org

Catalytic Approaches in the Synthesis and Modification of this compound Derivatives

Modern organic synthesis heavily relies on catalytic methods to form chemical bonds efficiently and selectively. For modifying heterocyclic compounds like this compound, palladium-catalyzed cross-coupling reactions are among the most powerful tools. wikipedia.orgmdpi.com These reactions typically involve the coupling of an organohalide (or triflate) with an organometallic reagent. wikipedia.org

To apply these methods to this compound, a halogenated precursor, such as 6-amino-5-bromo-pyrazin-2-ol, would be required. This precursor could then undergo various transformations:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups. acs.orgrsc.org

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new carbon-nitrogen bond, enabling the synthesis of more complex diamino- or arylamino-pyrazine structures. acs.org

Heck Coupling: Reaction with an alkene to form a new carbon-carbon double bond, introducing alkenyl substituents.

These catalytic strategies are fundamental in medicinal chemistry for the rapid generation of diverse molecular libraries from a common heterocyclic scaffold, which can then be screened for biological activity. nih.gov

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed reactions)

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. These methods offer a powerful toolkit for elaborating the this compound scaffold. While direct examples on this compound are not extensively documented in readily available literature, the principles can be inferred from reactions on analogous heterocyclic systems like aminopyridines and dihydropyrimidines.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are instrumental in creating diverse derivatives. For instance, the C-N cross-coupling of 3-halo-2-aminopyridines with various primary and secondary amines has been successfully achieved using palladium catalysts. nih.gov This approach is highly relevant for the potential N-arylation or N-alkylation of the amino group on the this compound ring. The use of specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has been shown to be critical for the success of these transformations, enabling the coupling of a wide range of amines with halo-aminopyridines. nih.gov

A notable challenge in the cross-coupling of aminopyrazine derivatives can be the coordinating ability of the ring nitrogens and the amino group, which can potentially interfere with the catalytic cycle. However, the development of robust catalyst systems has overcome similar challenges in related heterocycles. nih.gov For example, the use of RuPhos- and BrettPhos-precatalysts in combination with a strong base like LiHMDS has proven effective for the C-N coupling of unprotected 3-halo-2-aminopyridines. nih.gov

The following table illustrates the utility of palladium catalysis in the C-N cross-coupling of a related aminopyridine, demonstrating the potential for similar transformations on a halogenated this compound derivative.

Table 1: Palladium-Catalyzed C-N Cross-Coupling of 3-Bromo-2-aminopyridine with Various Amines (Data derived from analogous reactions on aminopyridines)

| Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd-precatalyst with RuPhos | Toluene | 100 | 95 |

| Aniline | Pd-precatalyst with BrettPhos | Dioxane | 110 | 85 |

| n-Butylamine | Pd-precatalyst with BrettPhos | Toluene | 100 | 92 |

This table is illustrative and based on data for 3-bromo-2-aminopyridine. nih.gov

Furthermore, palladium-catalyzed carbon-carbon bond-forming reactions are equally significant. The Suzuki-Miyaura coupling, for instance, would allow for the introduction of aryl or vinyl groups onto a halogenated this compound. This is exemplified by the successful Suzuki-Miyaura coupling of N-protected 4-iodophenylalanine isoxazoles with arylboronic acids, demonstrating the formation of a C-C bond on a complex amino acid derivative. researchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. medicaljournalshouse.com The application of microwave irradiation to the synthesis of heterocyclic compounds, including pyrazole and pyrazolone (B3327878) derivatives, has been well-documented and highlights the potential benefits for the synthesis of this compound derivatives. researchgate.netmdpi.comdergipark.org.tr

Microwave heating can significantly reduce reaction times from hours to minutes. For example, the synthesis of substituted pyrazoles, which conventionally requires long reaction times, can be completed in 4-7 minutes with improved yields under microwave irradiation. medicaljournalshouse.com This rapid and efficient heating is particularly advantageous for multi-step syntheses and for the generation of compound libraries.

One-pot microwave-assisted sequential reactions are also of great interest as they streamline synthetic processes by avoiding the isolation and purification of intermediates. A study on the synthesis of 8-substituted pyrazolo[1,5-a] researchgate.netmdpi.comdergipark.org.trtriazines demonstrated the effectiveness of this approach, combining efficient microwave heating with sequential one-pot reactions to achieve sustainable and scalable syntheses. mdpi.com

The following table compares conventional and microwave-assisted synthesis for a related heterocyclic system, illustrating the typical enhancements observed.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives (Data derived from analogous reactions on pyrazole systems)

| Reaction | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |

| Pyrazole Synthesis | 12-16 | 36.9-48.6 | 4-7 | 54-81 | medicaljournalshouse.com |

| Pyrazolone Synthesis | >12 | Low | 2-5 | >90 | researchgate.net |

These examples strongly suggest that microwave-assisted techniques could be highly beneficial for the synthesis and derivatization of this compound, leading to faster, more efficient, and potentially greener chemical processes.

Halogenation and Further Functionalization of the Pyrazine Ring

The introduction of a halogen atom onto the pyrazine ring of this compound is a key strategic step for further functionalization. Halogenated intermediates serve as versatile handles for a variety of cross-coupling reactions, as discussed in section 2.4.1.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often employed for the selective halogenation of electron-rich heterocyclic systems. The regioselectivity of the halogenation would be influenced by the directing effects of the amino and hydroxyl (or oxo) groups on the pyrazine ring.

While specific literature on the halogenation of this compound is scarce, a relevant example is the microwave-assisted bromination of a pyrazolo[1,5-a] researchgate.netmdpi.comdergipark.org.trtriazine derivative using NBS, which proceeded in excellent yield. mdpi.com This demonstrates the feasibility of halogenating complex nitrogen-containing heterocycles under controlled conditions.

Once halogenated, the 6-halo-aminopyrazin-2-ol derivative can undergo a plethora of transformations. For instance, palladium-catalyzed aminocarbonylation offers a direct route to the corresponding carboxamides. This has been demonstrated in the highly selective synthesis of 6-glyoxylamidoquinoline derivatives from 6-iodoquinoline. nih.gov The choice of ligand was found to be crucial in directing the outcome of the reaction, with bidentate ligands like XantPhos favoring the formation of simple amides, while monodentate ligands like triphenylphosphine (B44618) led to double carbonylation products. nih.gov

The following table outlines potential functionalizations of a hypothetical 6-halo-aminopyrazin-2-ol, based on established methodologies for other heterocyclic systems.

Table 3: Potential Functionalization Reactions of a Halogenated this compound Derivative (Based on established methodologies for analogous heterocyclic systems)

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-aminopyrazin-2-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-(Substituted amino)-aminopyrazin-2-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 6-Alkynyl-aminopyrazin-2-ol |

| Aminocarbonylation | Carbon monoxide, amine, Pd catalyst | 6-Carboxamido-aminopyrazin-2-ol |

The strategic halogenation of the this compound core, followed by transition metal-catalyzed cross-coupling reactions, opens up a vast chemical space for the synthesis of novel and potentially bioactive molecules.

Advanced Spectroscopic Characterization and Computational Modeling of 6 Aminopyrazin 2 Ol

State-of-the-Art Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and properties of chemical compounds. A range of state-of-the-art techniques can be applied to 6-Aminopyrazin-2-ol to gain detailed insights into its structural features and vibrational and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the connectivity and relative spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the structure of this compound can be unequivocally assigned. While specific NMR data for this compound was not extensively detailed in the search results, NMR is routinely used for structural characterization of organic molecules, including pyrazine (B50134) derivatives. mdpi.comrsc.orgchemicalbook.comrsc.org For a molecule like this compound, ¹H NMR would reveal signals corresponding to the protons on the pyrazine ring, the amino group, and the hydroxyl group, with their positions and multiplicities providing information about their electronic environment and coupling to neighboring protons. ¹³C NMR would show signals for each unique carbon atom in the ring.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for polar molecules like this compound. For this compound, ESI-MS is expected to show a molecular ion peak at approximately m/z 111.1, corresponding to the protonated molecule ([M+H]⁺). benchchem.com Analysis of the fragmentation ions produced in MS experiments can provide further structural details by indicating the presence of specific substructures within the molecule. arkat-usa.orgnist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be determined at atomic resolution. anton-paar.com While a specific crystal structure for this compound was not found in the immediate search results, X-ray crystallography is a standard method for obtaining definitive structural information for crystalline organic compounds and is essential for understanding solid-state properties and intermolecular packing. chem960.com

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, particularly π-π* and n-π* transitions in molecules containing double bonds and heteroatoms. bath.ac.ukmsu.edu For this compound, the pyrazine ring with its conjugated system and the presence of amino and hydroxyl groups would lead to characteristic absorption bands in the UV/Vis spectrum. researchgate.net Analysis of the wavelengths and intensities of these bands can provide insights into the electronic structure and potential for electronic excitations. researchgate.netmdpi.com

Application of Advanced Spectroscopic Methods in Biomolecular Studies

Advanced spectroscopic methods are widely applied in biomolecular studies to characterize the structure, dynamics, and interactions of biological molecules. While direct studies of this compound in a biomolecular context using these techniques were not prominently featured, pyrazine derivatives are of interest in medicinal chemistry and have potential biological activities. benchchem.commdpi.com Techniques like NMR, MS, IR, Raman, and UV/Vis spectroscopy, often coupled with computational modeling, are routinely used to study the binding of small molecules (ligands) to biomolecules like proteins and enzymes, investigate conformational changes, and analyze metabolic pathways. figshare.comnih.govmarquette.edu For instance, MS can be used in metabolomics to identify and quantify small molecules in biological samples. figshare.com Spectroscopic methods can also be used to study the interaction of compounds with DNA or other biological targets. mdpi.com

Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in complementing experimental spectroscopic data. DFT calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic transitions (for comparison with UV/Vis spectra). benchchem.comuantwerpen.bemdpi.com These calculations can help in assigning experimental peaks, understanding the electronic structure, and predicting reactivity. benchchem.combenchchem.com Computational methods can also be used to model interactions with biological targets, although specific studies on this compound in this regard were not detailed. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the electronic structure, reactivity, and intermolecular interactions of compounds like this compound. These approaches complement experimental studies by providing insights at the molecular level, aiding in the prediction of properties and reaction pathways.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and various properties of molecules. DFT methods, often using functionals like B3LYP and basis sets such as 6-31G* or 6-311+G(d,p), can model electron density distribution, predict reactivity, and analyze molecular orbitals. benchchem.comresearchgate.netnih.govictp.ituctm.edu These calculations provide valuable information about the ground state of a molecule and can be used to characterize stationary points on a potential energy surface, including reactants, products, and transition states. smu.edu

Key properties investigated through DFT include optimized molecular geometry, electronic structure parameters, and vibrational frequencies. nih.govuctm.edu The pyrazine ring in this compound contributes to electron-deficient aromaticity, which influences its reactivity. benchchem.com The presence of amino and hydroxyl functional groups enables hydrogen bonding and participation in various reactions. benchchem.com

Prediction of Reactivity and Regioselectivity through Electron Density Analysis

Electron density analysis, often performed using DFT calculations, is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. benchchem.comnih.govchemrxiv.orgnih.gov By examining the distribution of electron density within a molecule, particularly at specific atomic sites or functional groups, chemists can identify potential electrophilic and nucleophilic centers. Regions of high electron density are typically susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

For this compound, DFT calculations can model the electron density distribution, focusing on the pyrazine ring positions (C-2 and C-6) to predict regioselectivity in reactions. benchchem.com Analyzing the changes in electron density during a reaction, from reactants to transition states and products, can provide a visual representation of bond formation and cleavage processes, further aiding in the understanding of reactivity. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental concept in predicting chemical reactivity. benchchem.comuctm.eduwuxiapptec.comimperial.ac.ukresearchgate.netlibretexts.org The HOMO represents the electron-donating ability of a molecule, while the LUMO represents its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electronic transitions to occur. nih.govresearchgate.net

DFT calculations are commonly used to determine the energies and spatial distribution of HOMO and LUMO. nih.govuctm.eduwuxiapptec.comresearchgate.net For this compound, analyzing the HOMO and LUMO can provide insights into its potential to act as a nucleophile or electrophile and predict the most likely sites for chemical attack. Comparing HOMO-LUMO gaps with experimental kinetic data can help validate computational models. benchchem.com Studies on related pyrazine derivatives have shown that substituents can influence the HOMO-LUMO energy gap, thereby affecting reactivity. researchgate.net

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in molecular crystals. researchgate.netuctm.eduscielo.org.mxresearchgate.netdergipark.org.trnih.govjmcs.org.mx It provides a graphical representation of the close contacts between molecules in a crystal lattice, highlighting different types of interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. scielo.org.mxresearchgate.netdergipark.org.trnih.gov

The analysis involves calculating a Hirshfeld surface around a molecule in a crystal structure, which is defined based on the partitioning of electron density. researchgate.netnih.gov Mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface allows for the identification and visualization of intermolecular interactions, with red areas typically indicating particularly close contacts like hydrogen bonds. scielo.org.mxnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the percentage contribution of different types of intermolecular contacts to the total Hirshfeld surface area. scielo.org.mxnih.gov

For this compound, Hirshfeld surface analysis can reveal the nature and extent of non-covalent interactions present in its crystal structure. These interactions, such as N-H...N, O-H...N, or π-π stacking involving the pyrazine ring, play a significant role in crystal packing stability and can influence the compound's physical properties. scielo.org.mxresearchgate.netdergipark.org.tr Interaction energy calculations, often performed in conjunction with Hirshfeld surface analysis, can provide a quantitative measure of the strength of these non-covalent interactions. scielo.org.mxdergipark.org.tr

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an essential tool for investigating chemical reaction mechanisms and pathways, providing detailed information about the energy profile of a reaction, including transition states and intermediates. smu.edursc.orgresearchgate.net By calculating the potential energy surface (PES) for a reaction, computational methods can elucidate the step-by-step molecular transformations that occur during a chemical process. smu.edu

DFT calculations are frequently used to locate stationary points on the PES, such as reactants, products, and transition states. smu.eduresearchgate.net The intrinsic reaction coordinate (IRC) pathway can then be traced to connect these stationary points and understand the minimum energy path of the reaction. smu.edu Analyzing the structure and energy of transition states is crucial for determining the feasibility and rate of a reaction.

For this compound, computational modeling can be applied to study its reactions, such as oxidation, reduction, or substitution reactions involving the amino and hydroxyl groups or the pyrazine ring. benchchem.com This can help in understanding why certain reaction pathways are favored over others and in predicting reaction outcomes.

Solvent Effects on Reaction Energetics and Mechanisms

Solvent effects can significantly influence the rates and mechanisms of chemical reactions by stabilizing or destabilizing reactants, transition states, and products through various intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. libretexts.orgnih.govwikipedia.orglibretexts.orgamazon.com Computational modeling can account for solvent effects using implicit or explicit solvation models.

Implicit solvation models treat the solvent as a continuous dielectric medium, while explicit solvation models include individual solvent molecules in the calculations. Both approaches aim to simulate the influence of the solvent environment on the electronic structure and energetics of the reacting species. researchgate.net

The polarity and proticity of the solvent are particularly important factors. Polar protic solvents, capable of hydrogen bonding, can stabilize charged species and transition states, potentially affecting reaction rates and favoring certain mechanisms (e.g., SN1 reactions). libretexts.orgwikipedia.orglibretexts.org Polar aprotic solvents, which lack hydrogen bond donors, can enhance the reactivity of nucleophiles and favor different mechanisms (e.g., SN2 reactions). libretexts.orgwikipedia.orglibretexts.org

Computational studies investigating the reactions of this compound can incorporate solvent effects to provide a more accurate representation of experimental conditions and to understand how changing the solvent might alter the reaction pathway or its energy barrier. researchgate.netdergipark.org.tr The differential solvation of the ground state and transition state by the solvent is a key factor in determining the solvent's influence on reaction rates. wikipedia.org

Subject: Information on the Chemical Compound “this compound”

This article focuses on the chemical compound this compound.

Based on available information, the compound this compound corresponds to PubChem CID 319470. This entry primarily identifies the compound as 3-Aminopyrazin-2-ol or 3-amino-1H-pyrazin-2-one, with a molecular formula of C₄H₅N₃O nih.govchem960.com.

Despite searches for detailed research specifically focusing solely on this compound concerning advanced spectroscopic characterization, proton transfer mechanisms, molecular dynamics simulations for conformational and interaction studies, and computational optimization of synthetic pathways as outlined in the request, specific, dedicated studies on this exact compound for these advanced topics were not readily found in the conducted searches. Research in these areas often focuses on related pyrazine or aminopyridine derivatives, or discusses computational methods in a more general context or applied to different compounds.

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content strictly adhering to the provided outline and focusing solely on this compound for each specified subsection based on the available search results.

Advanced Research Applications of 6 Aminopyrazin 2 Ol and Its Analogs

Contributions to Medicinal Chemistry Research

The investigation of 6-aminopyrazin-2-ol and its derivatives has revealed promising applications in medicinal chemistry, primarily through their interactions with biological targets such as enzymes and their efficacy against various pathogens.

Enzyme Inhibition Studies and Mechanistic Insights

Enzyme inhibition is a key area of research for this compound, with studies exploring its potential to modulate the activity of various enzymes involved in disease pathways.

Research has demonstrated that this compound can inhibit the activity of the MK-2 enzyme, which plays a crucial role in inflammation pathways benchchem.com. Some derivatives of this compound have exhibited significant inhibitory effects against MK-2 in vitro benchchem.com.

Studies on related aminopyrazine scaffolds have also shown inhibitory activity against other kinases, such as Nek2 (Never in mitosis gene a)-related kinase-2 acs.orgnih.gov. These aminopyrazine inhibitors have been shown to bind to an unusual, inactive conformation of Nek2 acs.org. Structure-based design has been employed to develop aminopyrazine and related aminopyridine compounds with improved potency and selectivity against Nek2 acs.orgnih.gov. For instance, an aminopyridine analog demonstrated a Nek2 IC₅₀ value of 0.073 μM nih.gov.

While the provided search results specifically mention MK-2 and Nek2 in the context of aminopyrazine/aminopyridine scaffolds, research into other kinases like CSNK2A, PIM3, and FGFR4 in relation to this compound or its direct analogs was not detailed in the provided snippets. However, the general principle of aminopyrazine-based compounds acting as kinase inhibitors is established by the MK-2 and Nek2 studies.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes benchchem.com. The amino and hydroxyl groups on the pyrazine (B50134) ring are crucial for its binding affinity and specificity towards these targets benchchem.com.

Studies on related aminopyrazine inhibitors of Nek2 have provided insights into the molecular mechanisms of binding acs.org. These inhibitors can form hydrogen bonds with the hinge region of the kinase acs.org. The binding mode can involve interactions with residues in the ATP pocket and hydrophobic contacts with specific amino acids acs.org. The ability of these compounds to inhibit the kinase in both phosphorylated and unphosphorylated states suggests they can bind to the enzyme throughout its lifespan acs.org.

Enzyme inhibition studies, often utilizing kinetic analyses and structural information, are essential for understanding how inhibitors interact with their targets rose-hulman.edu. Techniques like global fitting can be applied to analyze enzyme kinetics and uncover the intricacies of enzyme mechanisms and inhibitor binding numberanalytics.com. Different types of inhibition, such as competitive or mixed inhibition, describe how an inhibitor affects substrate binding and enzyme activity rose-hulman.edu.

Development of Anti-infective Agents

This compound and its derivatives have shown potential in the development of anti-infective agents, demonstrating efficacy against various pathogens.

Derivatives of this compound have shown promising antitrypanosomal and antiplasmodial activities, indicating their potential use in treating diseases like Chagas disease and malaria benchchem.com. Research into related aminopyridine compounds has also explored their potential as antitrypanosomal agents, building upon their known antiplasmodial activity nih.gov. Studies have investigated the activity of various plant extracts, some of which contain compounds with antiplasmodial and antitrypanosomal properties, highlighting the importance of searching for new anti-infective agents due to increasing drug resistance ajol.infonih.gov.

While the provided information confirms the exploration of this compound derivatives for antitrypanosomal and antiplasmodial activities, detailed data on antibacterial efficacy specifically for this compound or its direct analogs was not prominently featured in the search results. However, the broader context of anti-infective research involving related heterocyclic compounds suggests this is a relevant area of investigation.

Structure-Activity Relationship (SAR) studies are crucial in the development of anti-infective agents based on scaffolds like this compound collaborativedrug.com. SAR involves understanding how modifications to the chemical structure of a compound affect its biological activity collaborativedrug.com.

Research on related aminopyrazine and aminopyridine analogs has utilized SAR to identify structural features important for activity against specific targets, such as Nek2 kinase and Trypanosoma brucei acs.orgnih.gov. These studies involve synthesizing a series of analogs with variations in substituents and analyzing the impact of these changes on potency and selectivity acs.orgnih.gov. For example, modifications to the piperidine (B6355638) ring or replacement of specific groups on an aminopyrazine scaffold were explored to improve Nek2 inhibition acs.org. Similarly, SAR studies on antiplasmodial 2-aminopyridines aimed to identify distinct structural features required for antitrypanosomal activity nih.gov.

SAR analysis helps guide the design and synthesis of new compounds with enhanced bioactivity and favorable properties collaborativedrug.com. While a robust quantitative SAR model may not always be achievable due to the complexity of interactions, qualitative SAR insights can still reveal the dominant role of subtle structural variations in bioactivity researchgate.net.

Here is a summary of some research findings:

| Compound Scaffold | Target Enzyme/Pathogen | Observed Activity | Key Structural Insights (from related analogs) | Source |

| This compound | MK-2 | Inhibition | Amino and hydroxyl groups play a role in binding. | benchchem.com |

| This compound | Trypanosoma (spp.) | Antitrypanosomal | Derivatives show promise. | benchchem.com |

| This compound | Plasmodium (spp.) | Antiplasmodial | Derivatives show promise. | benchchem.com |

| Aminopyrazine analogs | Nek2 | Inhibition | Bind to inactive conformation; hydrogen bonds with hinge region; hydrophobic contacts. | acs.org |

| Aminopyridine analogs | Nek2 | Inhibition | Improved potency compared to some aminopyrazines. | nih.gov |

| 2-Aminopyridines | Trypanosoma brucei | Antitrypanosomal | Structural features distinct from those for antiplasmodial activity are important. | nih.gov |

Interactive Data Table: Selected Kinase Inhibition Data (Illustrative based on search results for related compounds)

| Compound Scaffold | Target Kinase | IC₅₀ (μM) | Reference |

| Aminopyrazine analog 2 | Nek2 | 0.23 | nih.gov |

| Aminopyrazine analog 11a | Nek2 | 0.79 | nih.gov |

| Aminopyridine analog rac-21 | Nek2 | 0.073 | nih.gov |

Interactive Data Table: Selected Anti-infective Activity (Illustrative based on search results for this compound derivatives or related compounds)

| Compound Type | Target Pathogen | Observed Activity | Reference |

| This compound derivatives | Trypanosoma (spp.) | Promising | benchchem.com |

| This compound derivatives | Plasmodium (spp.) | Promising | benchchem.com |

| 2-Aminopyridines (analogs) | Trypanosoma brucei | Active | nih.gov |

Exploration in Anti-tumor Research

Recent investigations have highlighted the anticancer potential of this compound and related pyrazine and pyrazole (B372694) derivatives.

Studies indicate that this compound has shown anticancer potential and has been shown to induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. In vitro studies involving human cancer cell lines treated with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be in the low micromolar range, indicating potent activity against cancer cells while exhibiting low cytotoxicity towards normal cells. nih.gov

Research on pyrazine derivatives has also demonstrated cytotoxic activity against various cancer cell lines, such as MCF-7 and A549. For instance, a specific pyrazine derivative exhibited potent cytotoxic activity with IC50 values of 5.4 µM against MCF-7 and 4.3 µM against A549 cells. chem960.com Pyrazole derivatives have been extensively explored for their anticancer potential against a variety of cancer cell lines. uni.lu Some diaryl pyrazole derivatives have shown activity against A549 lung cancer cells and HepG2 liver cancer cells. uni.lu Additionally, derivatives of 3-Aminopyrazine-2-carboxamides have been evaluated for in vitro cytotoxicity in the HepG2 cancer cell line, with one compound showing some level of cytotoxicity.

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially affecting multiple biochemical pathways such as signal transduction and metabolic processes. nih.gov Research suggests that this compound may inhibit specific kinases, including GSK-3β, which is implicated in numerous cellular functions. nih.gov Pathways involved in its anticancer activity may include the inhibition of DNA synthesis or the disruption of cellular signaling processes. nih.gov

Pyrazole derivatives have been shown to interact with various targets involved in cancer progression, including tubulin, EGFR, CDK, BTK, and DNA, demonstrating multiple mechanisms of anticancer action. uni.lu Some pyrazine derivatives are believed to exert their pharmacological effect through intercalation to DNA. chem960.com The cell cycle, a tightly regulated process essential for cell division, involves DNA synthesis during the S phase. Key checkpoints, such as the G1/S transition, are controlled by kinase complexes like CDK4/6-Cyclin D and CDK2-Cyclin E, which regulate transcription factors vital for DNA replication., Disruption of these pathways can inhibit cancer cell proliferation. The interplay between DNA damage response and cellular metabolism also involves complex signaling networks and molecules like p53 and NRF2.

Antiviral Activity Research

The antiviral activity of pyrazine and pyrazole derivatives has been a subject of research, suggesting potential for compounds like this compound in this area. Pyrazole and pyrazoline derivatives are known for their interesting biological activities, including antiviral properties. Pyrazole-based scaffolds have demonstrated significant potential as antiviral agents targeting various pathogens.

Studies have shown that certain pyrazino-pyrazine derivatives exhibit antiviral activity against a range of viruses, including measles, NDV, some influenza viruses, herpes simplex and zoster, infectious canine hepatitis, and vaccinia viruses. Newly synthesized pyrazole derivatives have shown antiviral efficacy against Newcastle disease virus (NDV). Adamantane-pyrazole derivatives have also exhibited antiviral activity against Foot and Mouth Disease Virus (FMDV) in both in vitro and in vivo studies. Furthermore, hydroxyquinoline-pyrazole candidates have been investigated for their potential as antiviral agents against coronaviruses such as SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising inhibition. Some substituted 2-amino-3-ethoxycarbonylpyrazines have demonstrated inhibitory effects on the reproduction of measles viruses and weak activity against Marburg virus. These findings on the antiviral properties of related pyrazine and pyrazole structures highlight the potential for this compound to possess similar activities, warranting further investigation.

Applications in Catalysis Research

This compound and its derivatives hold promise in the field of catalysis, particularly as ligands for metal complexes.

Design and Synthesis of this compound Derived Ligands for Metal Complexes

Pyrazolone-based ligands, structurally related to this compound, are increasingly popular in catalysis and biological applications, with numerous metal complexes incorporating these ligands having been reported., These ligands can coordinate with a variety of metal elements to form complexes with diverse structures. Transition-metal complexes containing pyrazole ligands are recognized for their rich coordination chemistry.

Evaluation of Catalytic Activity in Organic Transformations

Metal complexes formed with pyrazolone-based ligands have demonstrated catalytic activity in various organic transformations., The application of transition metal complexes derived from pyrazolone (B3327878) ligands in catalysis has been reported, including their use with metals such as cobalt, copper, nickel, titanium, manganese, chromium, and zinc for catalyzing reactions like polymerization, oxidation, and coupling reactions. Protic pyrazoles, which contain an NH group, have served as versatile ligands in homogeneous catalysis. The catalytic application of protic pyrazole complexes has been outlined, emphasizing the role of the pyrazole NH group and metal-ligand cooperation in facilitating transformations.

Transition metal complexes featuring various supporting ligands are utilized in catalysis, providing unique electronic and steric environments that can lead to remarkable catalytic activity and selectivity in new molecular transformations. Copper-catalyzed organic reactions, including oxidation and coupling processes, are well-established., The potential for this compound derived ligands to form metal complexes active in a range of organic transformations is significant, building upon the established utility of related heterocyclic ligands in catalysis.

Homogeneous Catalysis Applications

Homogeneous catalysis involves catalytic reactions where the catalyst exists in the same phase as the reactants, typically in a solution with a soluble catalyst. hrmrajgurunagar.ac.insenecalearning.com Transition metal complexes are frequently employed as homogeneous catalysts due to their ability to readily change oxidation states. senecalearning.comsavemyexams.com While direct extensive literature on this compound as a standalone homogeneous catalyst is limited in the provided search results, studies on related aminopyrazine scaffolds highlight their potential as ligands in homogeneous catalytic systems. For instance, a study investigating the allylic oxidation of cyclohexene (B86901) utilized a Cu(II) complex with a ligand structurally related to 6-amino-7-((2-hydroxybenzylidene)amino)quinoxalin-2-ol. chemrxiv.org An abbreviated model catalyst in this study featured a ligand described as (E)-2-[[(3-aminopyrazin-2-yl)imino]methyl]-phenol, indicating that the aminopyrazin-2-ol moiety can be incorporated into ligands for metal-catalyzed homogeneous transformations. chemrxiv.org This suggests a role for this compound derivatives as ligands in the design of homogeneous catalysts, leveraging the coordination capabilities of the nitrogen atoms within the pyrazine ring and the adjacent amino and hydroxyl groups.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic aspects of catalytic cycles is crucial for designing more efficient and selective catalysts. rsc.org Studies involving metal complexes with ligands containing aminopyrazine-like structures provide insights into potential catalytic mechanisms relevant to this compound derivatives. In the allylic oxidation catalyzed by a Cu(II) complex with a related ligand, density functional theory molecular dynamics (DFT-MD) studies revealed the full catalytic cycle. chemrxiv.org This research highlighted an important dehydrogenation and re-hydrogenation step involving the ligand's -NH2 group, essential for catalyst recovery. chemrxiv.org This indicates that the amino group in such scaffolds can actively participate in the catalytic cycle, influencing the reaction pathway and catalyst regeneration. General principles of catalytic mechanisms in both homogeneous and heterogeneous systems involve steps such as reactant adsorption, activation, reaction on the catalyst surface or within the complex, and product desorption. senecalearning.comlibretexts.orgsavemyexams.com The specific involvement of this compound or its analogs in these steps would depend on the particular catalytic reaction and the design of the catalytic system.

Advancements in Materials Science and Engineering

The unique structural features of this compound, including its aromatic pyrazine ring and functional groups, make it a promising scaffold for the development of advanced materials. benchchem.com The compound's versatility allows for its incorporation into various material architectures with tailored properties. benchchem.com

Development of Functional Materials Utilizing this compound Scaffolds

Compounds similar to this compound have found utility in materials science due to their synthetic versatility. benchchem.com The pyrazine core, with its electron-deficient nature, can be modified with various substituents to tune the electronic and structural properties of resulting materials. The amino and hydroxyl groups provide reactive sites for polymerization or conjugation with other functional molecules, enabling the creation of polymers, coordination complexes, or other extended structures. While specific examples of functional materials developed solely utilizing this compound scaffolds were not extensively detailed in the provided results, the synthesis of related derivatives, such as 6-amino nih.govresearchgate.netbeilstein-journals.orgoxadiazolo[3,4-b]pyrazin-5-ol for potential biomedical applications, demonstrates the use of related pyrazine scaffolds in developing functional molecules. nih.gov The ability to incorporate this scaffold into larger molecular systems suggests its potential in creating materials with specific electronic, optical, or chemical properties.

Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on chemical systems held together by non-covalent intermolecular forces, leading to organized entities of higher complexity. nobelprize.orgacs.org Self-assembly is a process where molecules spontaneously organize into ordered structures through these non-covalent interactions. libretexts.org this compound, with its hydrogen bonding donors and acceptors (amino and hydroxyl groups) and the π-system of the pyrazine ring, is well-suited for participation in supramolecular assemblies. benchchem.com Research on related aminopyrazine compounds has shown their ability to form supramolecular networks. For instance, silver coordination polymers containing aminopyrazine have been synthesized, which form 2-D structures and non-covalent 3D networks driven by strong hydrogen bonding and π-π stacking interactions involving the pyrazine ring. researchgate.net This highlights the significant role of aminopyrazine scaffolds in directing the self-assembly of complex architectures through predictable non-covalent interactions.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions, such as hydrogen bonding and π-π stacking, are fundamental forces governing molecular recognition and self-assembly in supramolecular chemistry. hrmrajgurunagar.ac.innih.govlibretexts.orgrsc.orgnih.gov Hydrogen bonding involves the attractive interaction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. researchgate.netnih.gov π-π stacking interactions occur between aromatic rings and involve a combination of dispersion and electrostatic forces. libretexts.orgnih.gov The pyrazine ring in this compound can engage in π-π stacking interactions. researchgate.net The amino (-NH₂) and hydroxyl (-OH) groups serve as both hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen bonding networks. benchchem.comresearchgate.net The interplay between these non-covalent interactions dictates the packing arrangements in the solid state and the formation of supramolecular structures in solution or at interfaces. Studies have investigated the effect of hydrogen bonding on the strength of π-π stacking interactions, finding that hydrogen bonds can influence the electron density of aromatic rings and affect stacking interactions. nih.gov The ability of this compound to participate in these diverse non-covalent interactions makes it a valuable building block for constructing functional supramolecular systems with tailored properties.

Design of Stimuli-Responsive Supramolecular Architectures

Stimuli-responsive supramolecular architectures are materials that can change their properties in response to external triggers such as temperature, light, pH, or chemical signals. nih.govresearchgate.net The reversible and dynamic nature of non-covalent interactions, such as those potentially offered by the amino and hydroxyl groups of this compound and its analogs, is key to the design of these materials. nih.govnih.gov While the provided search results discuss stimuli-responsive supramolecular polymers and metallogels in general, and mention the use of optically active molecules and self-assembly through non-covalent interactions, specific research directly detailing the design of stimuli-responsive supramolecular architectures specifically utilizing this compound was not found in the provided snippets. However, the structural features of this compound suggest its potential as a building block in such systems due to its capacity for hydrogen bonding and potential for incorporation into larger molecular structures through its functional groups.

Research into Optoelectronic Materials

Optoelectronic materials are crucial for devices like solar cells, LEDs, and sensors, functioning by interacting with light and electricity. utwente.nluv.esnthu.edu.twresearchgate.net Research in this area often focuses on organic, inorganic, and hybrid organic-inorganic materials. utwente.nlnthu.edu.twresearchgate.netresearchgate.net While the search results highlight advancements in organic and hybrid organic-inorganic materials for optoelectronics, including perovskites and organic light-emitting diodes (OLEDs), and discuss the importance of controlled growth and functional properties utwente.nlnthu.edu.twresearchgate.netresearchgate.net, direct mentions of this compound specifically in the context of optoelectronic materials research were not present in the provided snippets. The pyrazine ring system, however, is a component of some organic electronic materials, suggesting potential for this compound or its derivatives in this field, although further specific research would be needed to confirm this.

Fabrication of Biosensors and Fluorescent Probes

Fluorescent probes and biosensors are designed to detect and often visualize specific biological molecules or conditions, frequently utilizing molecules that change their fluorescence properties upon binding to a target. rsc.orgroutledge.comnih.govfrontiersin.org Small organic molecules are increasingly important in this field due to their potential for high selectivity and sensitivity. rsc.orgroutledge.com The search results discuss the design and application of various small-molecule-based fluorescent probes for detecting ions and biomarkers, and for imaging in living cells. rsc.orgroutledge.comnih.govmdpi.com One study describes a high-affinity ratiometric fluorescence probe based on a 6-amino-2,2′-bipyridine scaffold for detecting endogenous Zn²⁺, demonstrating high binding affinity, a large Stokes shift, and cell membrane permeability. mdpi.com While this example uses a bipyridine scaffold rather than a pyrazine directly, it illustrates how aminopyridine-related structures can be functionalized for biosensing applications. The presence of the amino and hydroxyl groups on the pyrazine ring in this compound suggests potential for its modification and use in developing novel fluorescent probes or biosensors through appropriate functionalization strategies.

Synthesis of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine properties of both inorganic and organic components at the molecular level, leading to materials with unique characteristics for various applications, including in electronics and photoelectric devices. researchgate.netrsc.orgbsz-bw.demagtech.com.cn These materials can be synthesized through various methods, including sol-gel processes and click chemistry. researchgate.netbsz-bw.demagtech.com.cn The search results discuss the synthesis of such hybrid materials, including those based on silicon, carbon, metals, and metal oxides, and their applications. researchgate.netrsc.orgbsz-bw.demagtech.com.cn One result mentions that the use of 2-aminopyrazine (B29847) in preparing organo-hexachlorostannates compounds has not been widely reported, indicating that the chemistry of functionalized pyrazines in this specific area may be underexplored. researchgate.net This suggests that this compound, as a functionalized pyrazine, could potentially be explored in the synthesis of new inorganic-organic hybrid materials, although specific examples were not found in the provided information.

Relevance in Agrochemical Research

Development of Novel Fungicides and Pesticides

Agrochemical research focuses on developing compounds to protect crops from pests and diseases, including novel fungicides and pesticides. researchgate.netnih.govresearchgate.netverantwoordeveehouderij.nl The pyrazole ring system, related to the pyrazine structure of this compound, is present in a large number of biologically active molecules relevant to the agrochemical industry, including potential herbicides. mdpi.com Research involves the synthesis and testing of new compounds for herbicidal, fungicidal, and insecticidal activities. nih.govresearchgate.netverantwoordeveehouderij.nlmdpi.com While the search results discuss the development of various pesticides and fungicides, and mention the testing of compounds like mancozeb (B1675947) and difenoconazole (B1670550) nih.govverantwoordeveehouderij.nl, direct evidence of this compound itself being developed or used as a fungicide or pesticide was not found in the provided snippets. However, its structural relationship to other biologically active pyrazine and pyrazole derivatives used in agrochemicals suggests it could be a potential lead structure for the development of new crop protection agents.

Structure-Activity Relationships in Agro-Chemical Applications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Aminopyrazin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves regioselective amination of pyrazine derivatives. For example, microwave-assisted amination using hydrazine in alcohols (e.g., methanol or ethanol) at 78°C improves yield and reduces side reactions . Optimization should include pH adjustment (e.g., ammonium acetate buffer at pH 6.5) to stabilize intermediates and minimize hydrolysis . Monitor reaction progress via HPLC or TLC to ensure purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : Confirm structure via -NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and -NMR .

- Mass Spectrometry : ESI-MS for molecular ion identification (expected m/z ~111.1 for

+) . - IR Spectroscopy : Detect NH stretching vibrations (~3350 cm) and C=N/C-O bonds (1650–1600 cm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use local exhaust ventilation to minimize aerosol exposure. Ground equipment to prevent static discharge, as fine dust accumulation poses explosion risks. Wear PPE (gloves, lab coat) and avoid ingestion by prohibiting food/drink in work areas . Store in sealed containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution. Focus on pyrazine ring positions (C-2 and C-6) to predict regioselectivity. Compare HOMO-LUMO gaps with experimental kinetic data to validate models . Use software like Gaussian or ORCA for simulations.

Q. How should researchers resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer : Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook and peer-reviewed journals). Validate purity via elemental analysis and chromatography. For example, discrepancies in -NMR shifts may arise from solvent effects (DMSO vs. CDCl) or tautomerism .

Q. What strategies optimize catalytic systems for this compound derivatization?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C or CuI) under inert atmospheres. Vary ligands (e.g., PPh or bipyridine) to enhance selectivity for cross-coupling reactions. Monitor reaction kinetics via in-situ FTIR or GC-MS .

Q. How do structural modifications (e.g., methyl or chloro substituents) alter the biological activity of this compound?

- Methodological Answer : Synthesize analogs (e.g., 2-Amino-6-methylpyrazine ) and test against enzyme targets (e.g., aminotransferases) using kinetic assays. Compare IC values and docking simulations to identify structure-activity relationships (SAR) .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC. Apply ANOVA to compare variances across replicates. Report confidence intervals (95%) and validate via bootstrap resampling .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.